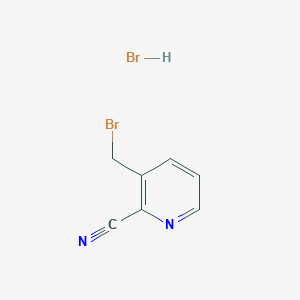
3-(Bromomethyl)picolinonitrile hydrobromide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-(Bromomethyl)picolinonitrile hydrobromide is a chemical compound with the molecular formula C7H6Br2N2. It is a derivative of picolinonitrile, where a bromomethyl group is attached to the third position of the pyridine ring. This compound is often used in organic synthesis and research due to its reactivity and functional groups.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Bromomethyl)picolinonitrile hydrobromide typically involves the bromination of 3-methylpicolinonitrile. One common method includes the use of N-bromosuccinimide (NBS) and a radical initiator such as dibenzoyl peroxide in a solvent like carbon tetrachloride. The reaction is carried out at room temperature, leading to the formation of the bromomethyl derivative .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The compound is often produced in bulk for use in various research and industrial applications .
化学反应分析
Types of Reactions
3-(Bromomethyl)picolinonitrile hydrobromide undergoes several types of chemical reactions, including:
Nucleophilic substitution: The bromomethyl group can be replaced by various nucleophiles, leading to the formation of different derivatives.
Oxidation and reduction: The compound can participate in oxidation and reduction reactions, altering the oxidation state of the bromomethyl group.
Coupling reactions: It can be used in coupling reactions to form more complex molecules.
Common Reagents and Conditions
Nucleophilic substitution: Common reagents include sodium azide, potassium cyanide, and amines. The reactions are typically carried out in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with sodium azide would yield 3-(azidomethyl)picolinonitrile, while reduction with sodium borohydride would produce 3-(hydroxymethyl)picolinonitrile .
科学研究应用
3-(Bromomethyl)picolinonitrile hydrobromide is widely used in scientific research due to its versatility. Some of its applications include:
Organic synthesis: It serves as an intermediate in the synthesis of various organic compounds.
Medicinal chemistry: The compound is used in the development of pharmaceuticals, particularly in the synthesis of molecules with potential therapeutic effects.
Material science: It is employed in the preparation of advanced materials, including polymers and nanomaterials.
Biological research: The compound is used in studies involving enzyme inhibition and protein modification
作用机制
The mechanism of action of 3-(Bromomethyl)picolinonitrile hydrobromide involves its reactivity towards nucleophiles. The bromomethyl group is highly reactive and can form covalent bonds with nucleophilic sites on biomolecules or other chemical entities. This reactivity makes it useful in modifying proteins, nucleic acids, and other biological molecules. The molecular targets and pathways involved depend on the specific application and the nature of the nucleophiles it interacts with .
相似化合物的比较
Similar Compounds
- 3-(Bromomethyl)pyridine-2-carbonitrile
- 3-(Bromomethyl)-5-fluoropyridine hydrobromide
- 2-Bromo-3-(bromomethyl)pyridine
- 5-(Bromomethyl)pyridin-3-amine hydrobromide
Uniqueness
3-(Bromomethyl)picolinonitrile hydrobromide is unique due to its specific substitution pattern on the pyridine ring, which imparts distinct reactivity and properties. Compared to similar compounds, it offers a balance of reactivity and stability, making it suitable for a wide range of applications in organic synthesis and research .
属性
分子式 |
C7H6Br2N2 |
|---|---|
分子量 |
277.94 g/mol |
IUPAC 名称 |
3-(bromomethyl)pyridine-2-carbonitrile;hydrobromide |
InChI |
InChI=1S/C7H5BrN2.BrH/c8-4-6-2-1-3-10-7(6)5-9;/h1-3H,4H2;1H |
InChI 键 |
SOKOHAZWKRFYKU-UHFFFAOYSA-N |
规范 SMILES |
C1=CC(=C(N=C1)C#N)CBr.Br |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


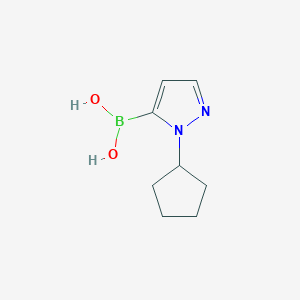
![1-(3-chloro-4-methylphenyl)-5-methyl-N-[2-(pyrrolidin-1-yl)ethyl]-1H-1,2,3-triazole-4-carboxamide](/img/structure/B12504225.png)
![3-[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]pyridin-2(1H)-one](/img/structure/B12504233.png)
![3-(9H-fluoren-9-ylmethoxycarbonylamino)-6-[(2-methylpropan-2-yl)oxy]-6-oxohexanoic acid](/img/structure/B12504247.png)
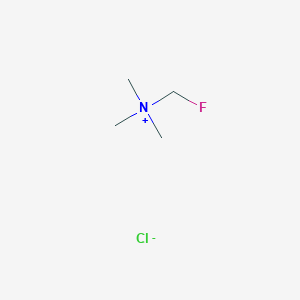
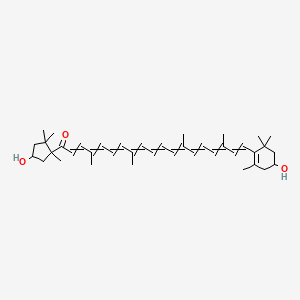
![2-{4-[(1,3-dimethyl-2,4,6-trioxotetrahydropyrimidin-5(2H)-ylidene)methyl]phenoxy}-N-(2-methoxyphenyl)acetamide](/img/structure/B12504282.png)
![Octahydro-cyclopenta[c]pyrrole-1-carboxylic acid tert-butyl ester](/img/structure/B12504283.png)
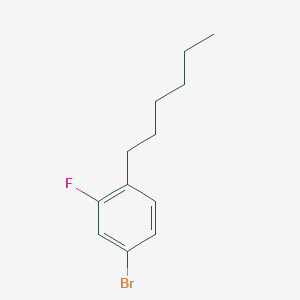
![Methyl [(4-cyclohexyl-5-oxo-4,5,6,7,8,9-hexahydro[1]benzothieno[3,2-e][1,2,4]triazolo[4,3-a]pyrimidin-1-yl)sulfanyl]acetate](/img/structure/B12504294.png)
![N-[2-({2-[(6-{[4,5-dihydroxy-2-(hydroxymethyl)-6-(4-nitrophenoxy)oxan-3-yl]oxy}-4,5-dihydroxy-2-(hydroxymethyl)oxan-3-yl)oxy]-3,5-dihydroxy-6-(hydroxymethyl)oxan-4-yl}oxy)-5-hydroxy-6-(hydroxymethyl)-4-{[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy}oxan-3-yl]acetamide](/img/structure/B12504299.png)
![[3-(4-Bromophenyl)-1,2,4-oxadiazol-5-yl]methyl 4-methylbenzoate](/img/structure/B12504301.png)

![N-(2-methylphenyl)-2-[(4-oxo-3-phenyl-3,4,5,6,7,8-hexahydro[1]benzothieno[2,3-d]pyrimidin-2-yl)sulfanyl]acetamide](/img/structure/B12504307.png)
